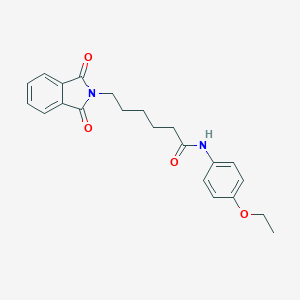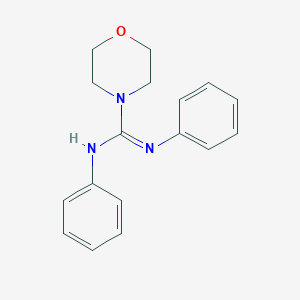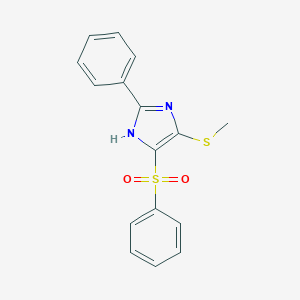
methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 357.41 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. For example, in a study conducted by Zhang et al. (2016), it was found that this compound inhibited the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2018), it was found that this compound exhibited bactericidal activity against various bacterial strains by disrupting the bacterial cell membrane. In another study conducted by Zhang et al. (2016), it was found that this compound induced apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, in a study conducted by Wang et al. (2015), it was found that this compound exhibited excellent photovoltaic properties due to its high electron mobility and good charge transport characteristics.
実験室実験の利点と制限
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its high solubility in organic solvents, which makes it easy to handle and manipulate in the laboratory. Moreover, this compound has been shown to exhibit excellent pharmacological properties, which makes it a potential candidate for drug discovery and development. However, one of the limitations of this compound is its low yield during the synthesis process, which makes it difficult to obtain large quantities of this compound for experimental purposes.
将来の方向性
There are several future directions for the research on methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate. One of the future directions is to investigate the potential of this compound as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, future studies could focus on optimizing the synthesis process of this compound to increase its yield and reduce the cost of production. Furthermore, future studies could investigate the potential of this compound as a potential material for organic electronics and optoelectronics.
合成法
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate can be synthesized through a multi-step process. The first step involves the condensation of 2-acetylthiophene with malononitrile in the presence of ammonium acetate to form 5-ethyl-2-methylthiophene-3-carbonitrile. The second step involves the cyclization of 5-ethyl-2-methylthiophene-3-carbonitrile with ethyl cyanoacetate in the presence of potassium tert-butoxide to form methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate. The yield of this synthesis method is around 50-60%.
科学的研究の応用
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In a study conducted by Zhang et al. (2016), it was found that methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate exhibited significant anticancer activity against various cancer cell lines. In another study conducted by Li et al. (2018), it was found that this compound exhibited potent antimicrobial activity against various bacterial strains. In the field of material science, this compound has been studied for its potential applications in organic electronics and optoelectronics. In a study conducted by Wang et al. (2015), it was found that methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate exhibited excellent photovoltaic properties and could be used as a potential material for organic solar cells.
特性
製品名 |
methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate |
|---|---|
分子式 |
C15H16N2O3S |
分子量 |
304.4 g/mol |
IUPAC名 |
methyl 6-amino-5-cyano-4-(5-ethylthiophen-2-yl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-4-9-5-6-11(21-9)13-10(7-16)14(17)20-8(2)12(13)15(18)19-3/h5-6,13H,4,17H2,1-3H3 |
InChIキー |
TXCUWKTZYBDCJI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
正規SMILES |
CCC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)

